![molecular formula C17H22N2O3 B1387422 Ácido 1-[(5-Metoxi-1-metil-1H-indol-3-il)metil]piperidina-4-carboxílico CAS No. 1170398-17-0](/img/structure/B1387422.png)

Ácido 1-[(5-Metoxi-1-metil-1H-indol-3-il)metil]piperidina-4-carboxílico

Descripción general

Descripción

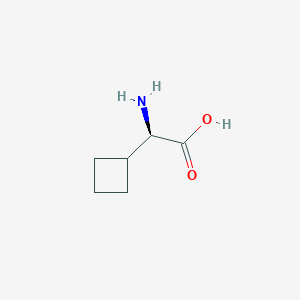

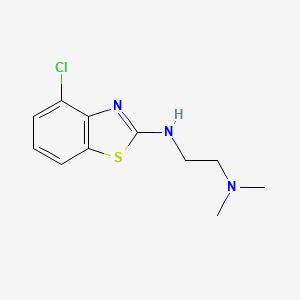

1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Alcaloides

Los derivados del indol están muy presentes en muchos alcaloides naturales y fármacos sintéticos. El compuesto en cuestión puede servir como precursor para la síntesis de diversos derivados de alcaloides. Estos derivados han mostrado un gran potencial en el tratamiento del cáncer, infecciones microbianas y otros trastornos .

Aplicaciones Antivirales

Se ha informado que los derivados del indol exhiben actividades antivirales. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus. Las características estructurales del Ácido 1-[(5-Metoxi-1-metil-1H-indol-3-il)metil]piperidina-4-carboxílico podrían modificarse para mejorar sus propiedades antivirales .

Propiedades Antiinflamatorias y Anticancerígenas

La parte del indol es conocida por sus actividades antiinflamatorias y anticancerígenas. La investigación indica que las modificaciones de la estructura del indol pueden conducir a compuestos que atacan eficazmente las células cancerosas y reducen la inflamación .

Actividad Antimicrobiana

Los derivados del indol también se reconocen por sus efectos antimicrobianos. El compuesto en cuestión podría utilizarse en el desarrollo de nuevos agentes antimicrobianos, ofreciendo potencialmente un nuevo enfoque para combatir las cepas resistentes de bacterias .

Inhibición de la Polimerización de la Tubulina

Los estudios han demostrado que ciertos derivados del indol pueden inhibir la polimerización de la tubulina, lo que es una estrategia prometedora para la terapia contra el cáncer. Compuestos como el This compound podrían explorarse como agentes potenciales para el desarrollo de inhibidores de la polimerización de la tubulina .

Tratamiento de Enfermedades Mediadas por el Complemento

Los derivados del indol se han diseñado para inhibir factores específicos en el sistema del complemento, que desempeña un papel en diversas enfermedades. El compuesto en cuestión podría formar parte de una estrategia de tratamiento para una amplia gama de enfermedades mediadas por el complemento .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin , which is a crucial process in cell division and could affect various downstream cellular processes.

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells or the inhibition of their proliferation.

Análisis Bioquímico

Biochemical Properties

1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . The compound may also interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes.

Cellular Effects

The effects of 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior.

Molecular Mechanism

At the molecular level, 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tubulin inhibits its polymerization, thereby disrupting the mitotic spindle formation and preventing cell division . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo degradation under certain conditions . Long-term exposure to the compound may lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have distinct biological activities and contribute to the compound’s overall effects on cellular function.

Transport and Distribution

The transport and distribution of 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For example, indole derivatives may be transported into cells via organic anion transporters and distributed to various organelles, where they exert their effects .

Subcellular Localization

The subcellular localization of 1-[(5-Methoxy-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives may localize to the nucleus, where they interact with transcription factors and influence gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-[(5-methoxy-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-18-10-13(15-9-14(22-2)3-4-16(15)18)11-19-7-5-12(6-8-19)17(20)21/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQDFBYCTLYNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)

![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)

![[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1387355.png)

![[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1387356.png)

(propan-2-yl)amine](/img/structure/B1387362.png)